3-Amino-4-methyl-6-phenylpyridazine
Overview
Description
3-Amino-4-methyl-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. It is a derivative of pyridazine, which is characterized by two adjacent nitrogen atoms in its six-membered ring .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . The pyridazine ring in this compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridazine derivatives can undergo a variety of chemical reactions. For instance, 3-amido-4-methylpyridine could synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination .Physical and Chemical Properties Analysis
The molecular weight of this compound is 185.22 g/mol. It has a density of 1.159g/cm3 and a boiling point of 393.9ºC at 760mmHg .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3-Amino-4-methyl-6-phenylpyridazine and its derivatives have been extensively studied for their chemical synthesis and structural properties. Kulakov et al. (2018) demonstrated the synthesis of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, revealing their potential for forming Schiff bases and acylation products (Kulakov et al., 2018). Similarly, Šimůnek et al. (2005) developed a method for preparing 6-substituted 4-(subst. amino)-5-aryldiazenyl-1-arylpyridazinium salts, demonstrating the versatility of these compounds in chemical synthesis (Šimůnek et al., 2005).
Biological Activities
The biological activities of this compound derivatives have been a significant focus of research. For instance, studies have explored their role as acetylcholinesterase inhibitors, demonstrating potential therapeutic applications in this area. Contreras et al. (1999) found that certain derivatives exhibited potent acetylcholinesterase inhibitory activity, suggesting potential use in treating diseases like Alzheimer's (Contreras et al., 1999).
Neurotropic Activities
Research into the neurotropic activities of these compounds has also been conducted. Palamarchuk et al. (2021) investigated the tranquilizing and antidepressant activities of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one derivatives, identifying several with higher potential neurotropic activity than comparative drugs (Palamarchuk et al., 2021).
Antimicrobial Applications
The antimicrobial properties of this compound derivatives have been examined as well. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material and evaluated their antibacterial activities, demonstrating the potential of these compounds in antimicrobial applications (Al-Kamali et al., 2014).
Spectral and Basicity Studies
Studies have also focused on the basicity, spectral characteristics, and lipophilicity of 3-aminopyridazines. Arnaud-Neu et al. (1990) conducted a comprehensive analysis of the protonation and partition thermodynamics of substituted 3-aminopyridazines, providing valuable insights into the electronic spectra and protonizable sites of these compounds (Arnaud-Neu et al., 1990).
Future Directions
Pyridazine derivatives, including 3-Amino-4-methyl-6-phenylpyridazine, have shown potential in drug discovery due to their unique physicochemical properties and broad spectrum of biological activities . Future research may focus on exploring these properties further and developing new therapeutic candidates based on this compound .
Mechanism of Action
Target of Action
The primary target of 4-methyl-6-phenylpyridazin-3-amine is the serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
4-Methyl-6-phenylpyridazin-3-amine interacts with its targets by binding to the serotonin type 2 receptors, dopamine D1 and D2 type receptors, and the serotonin reuptake pump . This compound blocks the reuptake of both dopamine and serotonin, thereby increasing their availability in the synaptic cleft . It also exhibits a slight degree of cholinomimetic activity .
Biochemical Pathways
The compound affects the biochemical pathways of serotonin and dopamine, two critical neurotransmitters in the brain. By blocking their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to mood-brightening effects and potential improvements in memory consolidation .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 4-methyl-6-phenylpyridazin-3-amine’s action include increased synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission . This can result in mood-brightening effects and potential improvements in memory consolidation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
4-methyl-6-phenylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHYRSDTPCHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345356 | |
Record name | 3-Amino-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81819-90-1 | |
Record name | 3-Amino-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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